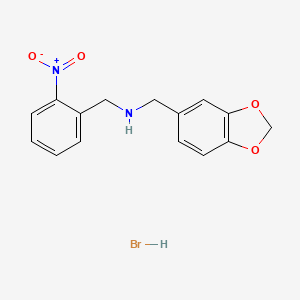

(1,3-Benzodioxol-5-ylmethyl)(2-nitrobenzyl)amine hydrobromide

CAS No.: 1989824-37-4

Cat. No.: VC8086985

Molecular Formula: C15H15BrN2O4

Molecular Weight: 367.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1989824-37-4 |

|---|---|

| Molecular Formula | C15H15BrN2O4 |

| Molecular Weight | 367.19 |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-N-[(2-nitrophenyl)methyl]methanamine;hydrobromide |

| Standard InChI | InChI=1S/C15H14N2O4.BrH/c18-17(19)13-4-2-1-3-12(13)9-16-8-11-5-6-14-15(7-11)21-10-20-14;/h1-7,16H,8-10H2;1H |

| Standard InChI Key | UUVRQACWSLJLCW-UHFFFAOYSA-N |

| SMILES | C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3[N+](=O)[O-].Br |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CNCC3=CC=CC=C3[N+](=O)[O-].Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of two aromatic systems: a 1,3-benzodioxol-5-ylmethyl group and a 2-nitrobenzyl group linked via a secondary amine. The hydrobromide salt form arises from protonation of the amine nitrogen, paired with a bromide counterion . The 1,3-benzodioxole ring (a methylenedioxy bridge fused to a benzene ring) contributes to electron-rich aromaticity, while the nitro group on the benzyl moiety introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Physical and Spectral Characteristics

Crystallographic data for this specific compound are unavailable, but analogous 1,3-benzodioxole derivatives exhibit monoclinic crystal systems (e.g., ) with unit cell parameters ) . Hydrogen bonding and van der Waals interactions dominate packing, as seen in related structures .

Synthesis and Reactivity

Synthetic Pathways

While explicit synthesis details are scarce, a plausible route involves:

-

Formation of the Amine: Condensation of 1,3-benzodioxol-5-ylmethylamine with 2-nitrobenzyl bromide via nucleophilic substitution.

-

Salt Formation: Treatment with hydrobromic acid to yield the hydrobromide salt .

A similar Mannich reaction strategy was employed for structurally related compounds, utilizing aldehydes, amines, and ketones under acidic conditions . For example, a Mannich base hydrochloride was synthesized by reacting 1-(2H-1,3-benzodioxol-5-yl)ethanone with dimethylamine hydrochloride and paraformaldehyde .

Reactivity Profile

-

Nitro Group Reduction: The 2-nitrobenzyl group may be reduced to an amine () using catalysts like palladium or iron in acidic media.

-

Electrophilic Substitution: The benzodioxole ring is susceptible to electrophilic attack (e.g., nitration, sulfonation) at the 5-position due to electron-donating methylenedioxy effects .

-

Salt Displacement: Exchange of bromide for other anions (e.g., chloride, sulfate) under ion-exchange conditions .

Applications in Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing bioactive molecules. For instance, analogs like exhibit potential in medicinal chemistry due to their affinity for neurological targets. The nitro group may be leveraged for further functionalization, enabling the creation of libraries for high-throughput screening .

Fluorescent Probes

Benzodioxole derivatives are employed in fluorescent staining due to their planar aromatic systems, which enhance π-π interactions with biological macromolecules . While direct evidence for this compound’s use in imaging is lacking, structural similarities to known probes (e.g., those with imidazole or benzimidazole moieties ) suggest potential applicability.

Comparative Analysis with Analogues

The nitro group in the subject compound enhances electrophilicity compared to methyl-substituted analogues, potentially altering binding affinities in biological systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume